![molecular formula C20H18FN3O B1450930 7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1031970-76-9](/img/structure/B1450930.png)
7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Overview
Description
Synthesis Analysis
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Scientific Research Applications
Importance in Medicinal Chemistry
Pyrido[3,4-d]pyrimidin-4-one derivatives, such as 7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one, hold significant importance in medicinal chemistry due to their broad spectrum of biological activities. These compounds are recognized for their potential in drug development, especially as they can be synthesized through various synthetic pathways, including multi-component reactions. The fusion of pyridine and pyrimidines or multistep synthesis offers versatility in creating a wide range of compounds for biological applications (Yadav & Shah, 2022).
Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyrido[3,4-d]pyrimidine derivatives. The application of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been explored to develop these compounds efficiently. This approach not only facilitates the synthesis of these structures but also opens up possibilities for creating lead molecules for further pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The integration of pyrido[3,4-d]pyrimidin-4-one structures into optoelectronic materials signifies their importance beyond medicinal chemistry. These compounds, due to their luminescent properties, have found applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine rings into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating the versatile applications of these compounds (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Based on the structural similarity to pyrazolo[3,4-d]pyrimidine derivatives, it can be hypothesized that this compound may interact with its targets, such as cdk2, and inhibit their function . This inhibition could lead to alterations in the cell cycle, potentially leading to cell death in cancerous cells.
Biochemical Pathways
Given the potential inhibition of cdk2, it is likely that this compound affects the cell cycle regulation pathway . Inhibition of CDK2 can halt the progression of the cell cycle, preventing cell division and potentially leading to cell death.
Result of Action
Based on the potential inhibition of cdk2, it can be hypothesized that this compound may induce cell cycle arrest, leading to cell death in cancerous cells .
properties
IUPAC Name |
7-benzyl-2-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-16-8-6-15(7-9-16)19-22-18-13-24(11-10-17(18)20(25)23-19)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGYQKDWCJVWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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